molecular formula C9H15NO4 B2505304 Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate CAS No. 2044927-23-1

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2505304
CAS No.: 2044927-23-1
M. Wt: 201.222
InChI Key: PNMVWUIRCTWGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the oxidation of 3-hydroxy-1-tert-butylpyrrolidine-3-carboxylate. One common method uses Dess-Martin periodinane as the oxidizing agent. The reaction is carried out in dichloromethane at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)6-4-7(11)10(13)5-6/h6,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMVWUIRCTWGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)N(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.